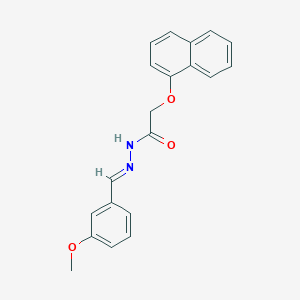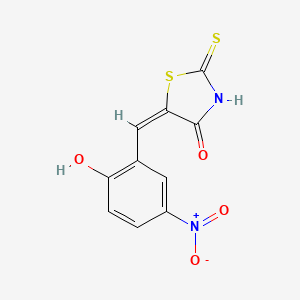![molecular formula C17H14Br2N4O2 B11988846 3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11988846.png)
3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE is a complex organic compound with the molecular formula C17H14Br2N4O2 and a molecular weight of 466.135 g/mol . This compound is known for its unique chemical structure, which includes a benzimidazole ring, a propionic acid moiety, and a dibromo-hydroxy-benzylidene hydrazide group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE involves several steps. The general synthetic route includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is typically synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Attachment of Propionic Acid Moiety: The propionic acid group is introduced through a reaction with appropriate alkylating agents.
Introduction of Dibromo-Hydroxy-Benzylidene Hydrazide Group: This step involves the reaction of the benzimidazole-propionic acid intermediate with 3,5-dibromo-2-hydroxybenzaldehyde and hydrazine hydrate under controlled conditions.
Chemical Reactions Analysis
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dibromo-hydroxy-benzylidene hydrazide group may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE can be compared with other similar compounds, such as:
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3-ETHOXY-4-HYDROXY-BENZYLIDENE)-HYDRAZIDE: This compound has an ethoxy group instead of dibromo groups, which may alter its chemical reactivity and biological activity.
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE: This compound lacks the dibromo groups, which may affect its binding properties and overall activity.
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE: This compound has a single bromo group, which may result in different chemical and biological properties compared to the dibromo derivative.
Properties
Molecular Formula |
C17H14Br2N4O2 |
|---|---|
Molecular Weight |
466.1 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H14Br2N4O2/c18-12-7-11(17(25)13(19)8-12)9-21-22-16(24)5-6-23-10-20-14-3-1-2-4-15(14)23/h1-4,7-10,25H,5-6H2,(H,22,24)/b21-9+ |
InChI Key |
UVCQMULQKGVSQH-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988789.png)






![1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11988816.png)

![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate](/img/structure/B11988823.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11988826.png)
